molecular formula C15H14O5 B12294925 (5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one

(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one

Cat. No.: B12294925
M. Wt: 274.27 g/mol
InChI Key: RTNGMIUMJUOABT-BUHFOSPRSA-N
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Description

(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one is a complex organic compound with a unique structure that includes a furan ring, a methoxy group, and a phenyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a furan derivative with a methoxy-substituted benzaldehyde under basic conditions to form the intermediate. This intermediate is then subjected to an epoxidation reaction to introduce the oxirane ring. The final step involves the methoxylation of the compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethanol
  • p-hydroxyphenylethanol
  • 4-hydroxybenzaldehyde

Comparison

Compared to these similar compounds, (5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one is unique due to its combination of a furan ring and an oxirane moiety. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one

InChI

InChI=1S/C15H14O5/c1-17-10-8-11(16)19-13(10)14(18-2)15-12(20-15)9-6-4-3-5-7-9/h3-8,12,15H,1-2H3/b14-13+

InChI Key

RTNGMIUMJUOABT-BUHFOSPRSA-N

Isomeric SMILES

COC\1=CC(=O)O/C1=C(\C2C(O2)C3=CC=CC=C3)/OC

Canonical SMILES

COC1=CC(=O)OC1=C(C2C(O2)C3=CC=CC=C3)OC

Origin of Product

United States

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